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Abstract
MGS0274, a besylate salt of an L-menthyl ester prodrug, has been developed to improve the

oral bioavailability of its active metabolite, MGS0008, a potent and selective agonist of

metabotropic glutamate receptors 2 and 3 (mGlu2/3). This document provides a detailed

overview of the pharmacokinetic profile of MGS0274, drawing from preclinical and Phase 1

clinical data. The information presented herein is intended to serve as a comprehensive

resource for researchers, scientists, and professionals involved in drug development, offering

insights into the absorption, distribution, metabolism, and excretion (ADME) of this novel

therapeutic agent.

Introduction
Metabotropic glutamate receptors, specifically mGlu2 and mGlu3, are implicated in the

modulation of glutamatergic transmission and have emerged as promising therapeutic targets

for central nervous system disorders, including schizophrenia.[1] MGS0008 is a potent agonist

of these receptors; however, its clinical utility is hampered by poor oral bioavailability.[2] To

overcome this limitation, MGS0274 was designed as a lipophilic prodrug to enhance

gastrointestinal absorption and subsequent systemic exposure to the active MGS0008 moiety.

[2][3]
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Pharmacokinetic Profile
Absorption
Following oral administration, MGS0274 is rapidly absorbed and undergoes extensive

presystemic hydrolysis to its active form, MGS0008.[1][4][5] In human subjects, plasma

concentrations of the prodrug MGS0274 are minimal, constituting only about 3% of the area

under the concentration-time curve (AUC) of the active metabolite MGS0008.[1][4][5] The peak

plasma concentration (Cmax) of MGS0008 is typically reached within 4 hours post-

administration in both humans and monkeys.[1][3][6]

Distribution
MGS0008, the active component, exhibits good penetration into the central nervous system.[1]

[5] In a human study, the ratio of MGS0008 concentration in the cerebrospinal fluid (CSF) to

that in plasma at Cmax was found to be 3.66%.[1][4] Preclinical studies in rats also confirmed

the penetration of MGS0008 into the CSF.[2][3][6] In terms of plasma protein binding,

MGS0008 shows negligible binding in human, monkey, and rat plasma. Conversely, the

prodrug MGS0274 is highly protein-bound, with binding levels of 95.7-96.1% in human plasma

and 92.4-93.5% in monkey plasma.[6]

Metabolism
The primary metabolic pathway for MGS0274 is its rapid and efficient conversion to the active

compound MGS0008 through hydrolysis.[2][3][6] In vitro studies have identified

carboxylesterase 1 (CES1) as the principal enzyme responsible for this hydrolytic conversion.

[7] The active metabolite, MGS0008, does not appear to undergo further significant

metabolism.[2][3][6]

Excretion
The elimination of the active metabolite MGS0008 occurs primarily through renal excretion.[3]

[6] Following intravenous administration of MGS0008 to rats and monkeys, the majority of the

dose was recovered as unchanged drug in the urine.[3][6] In humans, the terminal half-life

(t1/2) of MGS0008 in plasma is approximately 10 hours, while in the CSF, it is longer, at around

16 hours.[1][4][5] Preclinical studies in monkeys showed a terminal half-life of MGS0008 of

approximately 16.7 hours after oral administration of MGS0274.[2][3][6]
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Data Presentation
Pharmacokinetic Parameters of MGS0008 in Humans
(Single and Multiple Ascending Doses)

Parameter Single Dose (5-20 mg)
Multiple Dose (5-80 mg at
steady state)

Time to Cmax (Tmax) ~4 hours Not specified

Terminal Half-life (t1/2) -

Plasma
~10 hours Not specified

Terminal Half-life (t1/2) - CSF ~16 hours Not specified

CSF-to-Plasma Cmax Ratio 3.66% (at 10 mg dose) Not specified

Dose Proportionality
Cmax and AUC increase

proportionally with dose

Cmax and AUC increase

proportionally with dose

Data sourced from a Phase 1 study in healthy subjects.[1][4][5]

Pharmacokinetic Parameters in Monkeys (Oral
Administration)

Compound
Administered

Analyte Tmax (hours)
Terminal Half-
life (t1/2)
(hours)

Oral
Bioavailability
(as MGS0008)

MGS0008 (1

mg/kg)
MGS0008 Not specified Not specified 3.8%

MGS0274

besylate (2.89

mg/kg)

MGS0008 4 16.7 83.7%

MGS0274

besylate (2.89

mg/kg)

MGS0274 Barely detectable Barely detectable Not applicable

Data sourced from a preclinical study in cynomolgus monkeys.[2][3][6]
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Experimental Protocols
Human Phase 1 Single and Multiple Ascending Dose
Studies

Study Design: Randomized, double-blind, placebo-controlled studies in healthy male and

female subjects.[1][4][5]

Dosing:

Single Ascending Dose (SAD): 5, 10, and 20 mg of MGS0274 besylate.[1]

Multiple Ascending Dose (MAD): Titration from 5 mg up to 80 mg.[1]

Sample Collection (SAD):

Plasma: Predose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 5, 6, 8, 10, 12, 24, 36, and 48

hours postdose.[1]

CSF (10 mg cohort): Predose, and at 0.5, 1, 1.5, 2, 3, 4, 5, 6, 8, 12, and 24 hours

postdose via an indwelling lumbar catheter.[1]

Urine: Predose, and at intervals of 0-6, 6-12, 12-24, 24-36, and 36-48 hours postdose.[1]

Analytical Method: Concentrations of MGS0274 and MGS0008 were determined using a

validated analytical method.[1]

Preclinical Pharmacokinetic Study in Monkeys
Subjects: Fed male cynomolgus monkeys.[6]

Dosing: Oral administration of MGS0274 besylate (2.89 mg/kg, equivalent to 1 mg/kg of

MGS0008) suspended in 0.5% w/v methylcellulose 400 containing 0.1% v/v Tween 80.[6]

Sample Collection: Blood samples were collected from the forelimb cephalic vein at 30

minutes, 1, 2, 4, 8, 12, and 24 hours postdose.[6]

Analytical Method: Plasma concentrations of MGS0274 and MGS0008 were determined.[6]
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Visualizations
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Caption: Metabolic conversion of MGS0274 to its active form MGS0008.
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Study
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Caption: Workflow of the human Phase 1 pharmacokinetic studies.

Signaling Pathway of MGS0008
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Caption: Simplified signaling cascade initiated by MGS0008 at mGlu2/3 receptors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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